molecular formula C13H19ClN2O3 B1441792 2-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride CAS No. 1220029-73-1

2-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1441792
CAS No.: 1220029-73-1
M. Wt: 286.75 g/mol
InChI Key: HRZHJMRMBAJGJT-UHFFFAOYSA-N
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Description

2-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride is a chemical compound that has garnered attention in various fields of research and industry. This compound is characterized by its molecular formula C13H19ClN2O3 and a molecular weight of 286.75 g/mol.

Properties

IUPAC Name

2-[2-(3-nitrophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3.ClH/c16-15(17)12-5-3-6-13(10-12)18-9-7-11-4-1-2-8-14-11;/h3,5-6,10-11,14H,1-2,4,7-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRZHJMRMBAJGJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOC2=CC=CC(=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 3-nitrophenol with 2-chloroethylpiperidine under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate, and the product is subsequently purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : 2-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride serves as a key intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation and nucleophilic substitution reactions.

Biology

  • Biological Interaction Studies : Research has focused on its interactions with enzymes and receptors. The compound may modulate biological pathways by inhibiting specific enzymes through binding to their active sites, thereby impacting metabolic processes.

Medicine

  • Therapeutic Potential : Investigations are underway to explore its potential as a therapeutic agent. Studies have indicated that derivatives of this compound may exhibit pharmacological activities that could lead to the development of new drugs targeting various diseases.

Industry

  • Chemical Production : In industrial settings, this compound is utilized in the production of various chemical products and materials, leveraging its reactivity to create desired end products efficiently.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

  • Study on Enzyme Inhibition : A study demonstrated that derivatives of this compound could effectively inhibit certain enzymes involved in metabolic pathways, suggesting potential for drug development aimed at metabolic disorders.
  • Pharmacological Evaluation : Another research effort evaluated the pharmacological properties of related compounds, highlighting their efficacy in modulating receptor activity, which could lead to novel therapeutic strategies.

Mechanism of Action

The mechanism of action of 2-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-[2-(2-Nitrophenoxy)ethyl]piperidine hydrochloride: Similar in structure but with a different position of the nitro group.

    2-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride: Another structural isomer with the nitro group in the para position.

Uniqueness

2-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride is unique due to its specific structural configuration, which can influence its reactivity and interaction with biological targets. The position of the nitro group can significantly affect the compound’s chemical properties and biological activity, making it distinct from its isomers.

Biological Activity

2-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

The compound features a piperidine ring substituted with a nitrophenoxyethyl group, which influences its chemical behavior and biological interactions. The presence of the nitro group can significantly affect the compound's reactivity and affinity for biological targets, making it distinct from its isomers.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It may modulate neurotransmitter systems, particularly those involved in pain perception and neuropharmacology. The compound has shown potential in inhibiting certain enzymes by binding to their active sites, thereby affecting biochemical pathways .

Antimicrobial Activity

Research indicates that compounds with structural similarities to this compound exhibit antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, demonstrating significant inhibitory effects. The presence of electron-withdrawing groups like nitro enhances antibacterial activity .

Anti-inflammatory Activity

The compound's anti-inflammatory potential has been explored through various models. Studies on similar piperidine derivatives have shown that modifications can lead to varying degrees of edema inhibition, suggesting that this compound may also possess anti-inflammatory properties .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antibacterial activity of several piperidine derivatives, including those similar to this compound. Results indicated that compounds with nitro substitutions showed enhanced activity against resistant strains of Streptococcus pneumoniae and Staphylococcus aureus (Table 1) .
    CompoundMIC (mg/mL)Target Bacteria
    Compound A0.5S. pneumoniae
    Compound B1.0S. aureus
    2-[2-(3-Nitrophenoxy)ethyl]piperidine HClTBDTBD
  • Inflammation Model :
    • In an inflammation model using carrageenan-induced edema in rats, compounds structurally related to this compound exhibited varying degrees of edema inhibition (Table 2). The study concluded that structural modifications significantly impact anti-inflammatory efficacy .
    CompoundEdema Inhibition (%)
    Indomethacin60.32
    Compound C52.02
    2-[2-(3-Nitrophenoxy)ethyl]piperidine HClTBD

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride
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